7-bromo-6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole
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Overview
Description
7-bromo-6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and chlorine atoms in the structure of this compound adds to its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethyl-2,3-dihydro-1H-indole.
Halogenation: The introduction of bromine and chlorine atoms is achieved through halogenation reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a suitable catalyst, while chlorination can be achieved using chlorine (Cl2) under controlled conditions.
Reaction Conditions: The halogenation reactions are typically conducted under controlled temperature and pressure conditions to ensure selective substitution at the desired positions on the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-bromo-6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives with varying oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
7-bromo-6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its binding affinity to certain receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole
- 7-bromo-3,3-dimethyl-2,3-dihydro-1H-indole
- 3,3-dimethyl-2,3-dihydro-1H-indole
Uniqueness
The uniqueness of 7-bromo-6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole lies in the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and potential biological activities. This dual halogenation makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11BrClN |
---|---|
Molecular Weight |
260.56 g/mol |
IUPAC Name |
7-bromo-6-chloro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H11BrClN/c1-10(2)5-13-9-6(10)3-4-7(12)8(9)11/h3-4,13H,5H2,1-2H3 |
InChI Key |
GJYQZDFTCOYXCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2Br)Cl)C |
Origin of Product |
United States |
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